molecular formula C12H16N2O3 B7933197 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide

Cat. No.: B7933197
M. Wt: 236.27 g/mol
InChI Key: GXJUUUNJUQXUIQ-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound is characterized by its unique structure, which includes a dihydro-benzo[1,4]dioxin moiety, an amino group, and a methylated acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-dihydro-benzo[1,4]dioxin-5-ylmethylamine and methyl acrylate.

  • Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a palladium catalyst, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or acetamide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at the amine or acetamide groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide: Similar structure but different position of the amino group.

  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide: Similar core structure with different substituents.

Uniqueness: 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(11(15)7-13)8-9-3-2-4-10-12(9)17-6-5-16-10/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJUUUNJUQXUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C(=CC=C1)OCCO2)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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